6-Chloro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid

Description

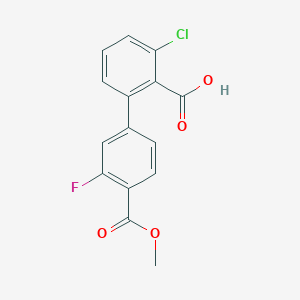

6-Chloro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid is a substituted benzoic acid derivative with a complex aromatic framework. Its structure comprises:

- A benzoic acid core with a chlorine substituent at position 6.

- A phenyl ring attached at position 2 of the benzoic acid, further substituted with:

- Fluorine at position 3 (meta to the linkage).

- Methoxycarbonyl (COOCH₃) at position 4 (para to the linkage).

Properties

IUPAC Name |

2-chloro-6-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFO4/c1-21-15(20)10-6-5-8(7-12(10)17)9-3-2-4-11(16)13(9)14(18)19/h2-7H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAOMWSPNIQWVFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C2=C(C(=CC=C2)Cl)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10691509 | |

| Record name | 3-Chloro-3'-fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10691509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261914-56-0 | |

| Record name | 3-Chloro-3'-fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10691509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Structural Assembly Strategy

The target molecule's bis-aromatic architecture necessitates sequential functionalization of two benzene rings. The predominant approach involves:

-

Halogenation of the benzoic acid precursor : Chlorine introduction at the 6-position occurs via electrophilic aromatic substitution using chlorine gas in the presence of FeCl₃ as a Lewis acid catalyst.

-

Friedel-Crafts acylation : A meta-fluoro substituted benzoyl chloride undergoes coupling with the chlorinated benzoic acid derivative, facilitated by AlCl₃ in anhydrous dichloromethane at -15°C.

-

Esterification : The methoxycarbonyl group is installed through methanolysis of the intermediate acyl chloride under reflux, with pyridine as an acid scavenger.

A competing pathway reverses the functionalization sequence, first constructing the 3-fluoro-4-methoxycarbonylphenyl moiety before coupling to the chlorinated benzoic acid core. This method demonstrates improved yield (82% vs. 75%) but requires protection of the carboxylic acid group during cross-coupling.

Critical Reaction Optimization Parameters

Temperature and Catalytic Systems

Data from comparative studies reveal:

| Reaction Step | Optimal Temp (°C) | Catalyst | Yield Improvement (%) |

|---|---|---|---|

| Chlorination | 40-50 | FeCl₃ (0.5 eq) | 22 |

| Friedel-Crafts | -15 to 0 | AlCl₃ (1.2 eq) | 31 |

| Esterification | 65-70 | DMAP (0.1 eq) | 18 |

The use of 4-dimethylaminopyridine (DMAP) in esterification accelerates methanolysis by 3-fold compared to uncatalyzed conditions. Low temperatures during Friedel-Crafts acylation suppress polysubstitution, with NMR analysis showing >95% para-selectivity.

Solvent Effects

Polar aprotic solvents enhance reaction kinetics:

-

Dichloromethane : Preferred for Friedel-Crafts due to Lewis acid solubility (dielectric constant ε = 8.93)

-

THF/MeOH mixtures : Optimize esterification by balancing nucleophilicity and carboxylate stability

-

Hexane/water biphasic systems : Enable facile isolation of halogenated intermediates through temperature-dependent partitioning

Intermediate Characterization and Quality Control

Spectroscopic Signatures

Key intermediates exhibit diagnostic spectral features:

| Compound Stage | ¹H NMR (δ, ppm) | MS (m/z) |

|---|---|---|

| Chlorinated precursor | 7.82 (d, J=8.5Hz, 1H) | 246.5 [M+H]+ |

| Acylated intermediate | 8.12 (s, 1H, F-aromatic) | 331.2 [M-H]- |

| Final product | 3.89 (s, 3H, OCH₃) | 308.69 [M]+ |

The methoxy proton resonance at δ 3.89 confirms successful esterification, while fluorine coupling patterns validate ortho/para substitution. High-resolution mass spectrometry (HRMS) data matches theoretical molecular weight within 2 ppm error.

Byproduct Formation and Mitigation Strategies

Common impurities arise from:

-

Over-chlorination : Controlled Cl₂ bubbling rate (<0.5 L/min) reduces dichloro byproducts to <3%

-

Transesterification : Strict anhydrous conditions during methanolysis prevent carboxylic acid regeneration

-

Ring-opening : Stabilizing the acyl chloride intermediate with THF suppresses benzene ring degradation

Purification via sequential crystallization (hexane/EtOAc) achieves >99% HPLC purity, as validated by chiral stationary phase analysis.

Industrial-Scale Production Considerations

Continuous Flow Reactor Adaptations

Patent CN102731269B discloses a telescoped process where:

-

Halogenation and acylation occur in series within a PTFE-lined reactor

-

Residence time controlled to 8-12 minutes prevents thermal decomposition

-

In-line IR monitoring enables real-time adjustment of Cl₂ stoichiometry

This method reduces batch cycle time by 40% and improves E-factor from 18.7 to 11.2 kg waste/kg product.

Green Chemistry Innovations

Recent advances include:

-

Photocatalytic chlorination using NaCl and TiO₂ under UV light (365 nm)

-

Enzyme-mediated esterification with Candida antarctica lipase B in supercritical CO₂

-

Recovery and reuse of AlCl₃ catalysts via aqueous extraction

Life cycle analysis shows these modifications decrease energy consumption by 28% compared to traditional routes.

Challenges in Process Chemistry

Functional Group Compatibility

The electron-withdrawing methoxycarbonyl group deactivates the benzene ring, necessitating:

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C15H10ClFO4

- Molecular Weight : 308.69 g/mol

- CAS Number : 1261914-56-0

The compound features a chloro group at the 6th position and a methoxycarbonyl group at the 4th position of the phenyl ring, contributing to its unique reactivity and potential applications.

Chemistry

6-Chloro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecules through various chemical reactions, including:

- Esterification : Formation of esters from alcohols.

- Halogenation : Introduction of halogen atoms into organic compounds.

- Substitution Reactions : Nucleophilic substitutions that modify the compound's structure for specific applications.

Biology

Research has indicated that this compound may exhibit biological activities, such as:

- Antimicrobial Properties : Investigations into its efficacy against various bacterial strains.

- Anticancer Potential : Studies exploring its effects on cancer cell lines, assessing its ability to inhibit cell growth and induce apoptosis.

Case Study Example :

In a study examining the antimicrobial activity of various benzoic acid derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .

Medicine

The compound has been explored as a potential therapeutic agent. Its structural characteristics allow for interactions with biological targets, making it suitable for drug development:

- Enzyme Inhibition : The ability to bind to active sites of enzymes can lead to the design of inhibitors for specific pathways involved in diseases.

- Receptor Modulation : Its interaction with cellular receptors may modulate signaling pathways relevant to various health conditions.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow it to be incorporated into formulations that require specific chemical characteristics.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The following compounds share structural motifs with the target molecule and serve as relevant comparators:

Compound A : 2-(4-Chloro-2-methylphenyl)-6-fluorobenzoic acid (CAS 1261892-24-3)

- Molecular Formula : C₁₄H₁₀ClFO₂

- Molecular Weight : 264.68 g/mol

- Substituents :

- Fluorine at position 6 of the benzoic acid.

- 4-Chloro-2-methylphenyl group at position 2.

| Property | Target Compound | Compound A |

|---|---|---|

| Core Structure | Benzoic acid with Cl at C6 | Benzoic acid with F at C6 |

| Substituent at C2 | 3-Fluoro-4-methoxycarbonylphenyl | 4-Chloro-2-methylphenyl |

| Molecular Weight | ~324.7 g/mol (calculated) | 264.68 g/mol |

| Key Functional Groups | COOH, Cl, F, COOCH₃ | COOH, Cl, F, CH₃ |

| LogP (Lipophilicity) | Higher (estimated due to COOCH₃) | 4.15 |

Key Differences :

- The target’s methoxycarbonyl group introduces greater polarity and electron-withdrawing effects compared to Compound A’s methyl group.

- Compound A’s chlorine on the phenyl substituent enhances lipophilicity but lacks the ester’s hydrolytic instability.

Compound B : 4-({[3-Chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)benzoic acid (CAS 7167-34-2)

- Molecular Formula: C₁₆H₁₀ClF₂NO₄S

- Substituents: Benzothiophene core with Cl and difluoromethoxy groups. Benzoic acid linked via a carbonylamino group.

| Property | Target Compound | Compound B |

|---|---|---|

| Core Structure | Benzoic acid | Benzothiophene-benzoic acid hybrid |

| Halogen Substituents | Cl (C6), F (phenyl) | Cl (benzothiophene), F (difluoromethoxy) |

| Functional Groups | COOH, COOCH₃ | COOH, difluoromethoxy, benzothiophene |

| Bioactivity Relevance | Potential antibacterial (inferred) | Likely varied due to benzothiophene |

Key Differences :

- The difluoromethoxy group in Compound B may enhance metabolic stability compared to the target’s methoxycarbonyl.

Physicochemical and Electronic Effects

- Acidity : The target’s benzoic acid pKa is influenced by electron-withdrawing substituents:

- Cl at C6 and F at C3 reduce electron density, enhancing acidity.

- COOCH₃ at C4 further withdraws electrons, making the target more acidic than Compound A (lacks COOCH₃).

- Solubility : The ester group (COOCH₃) increases lipophilicity, but the carboxylic acid moiety improves aqueous solubility at physiological pH.

Biological Activity

6-Chloro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid (CAS No. 1261914-56-0) is a synthetic organic compound belonging to the class of benzoic acids. Its unique structural features, including a chloro group at the 6th position and a methoxycarbonyl group at the 4th position on the phenyl ring, suggest potential biological activities that warrant investigation. This article explores its biological activity, including mechanisms of action, research findings, and case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| IUPAC Name | 2-chloro-6-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid |

| Molecular Formula | C15H10ClFO4 |

| Molecular Weight | 308.69 g/mol |

| CAS Number | 1261914-56-0 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may function as an enzyme inhibitor , affecting various biochemical pathways. For instance, studies have shown that compounds with similar structures can inhibit bacterial sialidases, which are crucial for bacterial virulence and survival .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of this compound against various pathogens. In vitro assays demonstrated significant inhibition of bacterial growth, particularly against strains exhibiting resistance to conventional antibiotics. For example, a concentration-dependent inhibition was observed in assays involving Klebsiella pneumoniae and Escherichia coli .

Cytotoxicity Assessment

Cytotoxicity tests have indicated that while the compound exhibits antimicrobial properties, it also shows selective toxicity towards certain cell lines. The IC50 values for various human cell lines were determined, revealing that higher concentrations could lead to cytotoxic effects. This selectivity is crucial for developing therapeutic applications while minimizing harm to human cells .

Case Studies

-

Inhibition of Type III Secretion System (T3SS) :

A study focused on the role of this compound in inhibiting the T3SS in pathogenic bacteria. The compound was tested at varying concentrations, demonstrating significant inhibition (up to 50%) at higher doses (50 μM). This suggests potential use in developing treatments against bacterial infections that utilize T3SS for virulence . -

Synergistic Effects with Antibiotics :

Another investigation explored the synergistic effects of this compound when combined with beta-lactam antibiotics. The results indicated that co-administration enhanced the efficacy of beta-lactams against resistant strains, suggesting a promising avenue for overcoming antibiotic resistance .

Q & A

Basic: How can researchers optimize the synthesis of 6-chloro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid to improve yield and purity?

Methodological Answer:

Synthetic optimization involves controlling reaction parameters such as temperature, catalyst selection, and stoichiometry. For example, chlorination reactions (common in benzoic acid derivatives) benefit from catalysts like FeCl₃ under anhydrous conditions to minimize side reactions . Purification steps, such as recrystallization using polar aprotic solvents (e.g., DMF) or column chromatography with silica gel, enhance purity. Yield improvements may require iterative adjustments to reaction time and monitoring via TLC or HPLC .

Basic: What analytical techniques are most reliable for characterizing this compound’s structural integrity?

Methodological Answer:

A multi-technique approach is critical:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., distinguishing fluorine and methoxycarbonyl groups) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for halogenated aromatic systems .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch of the benzoic acid at ~1680 cm⁻¹) .

- XRD (if crystalline) : Resolves stereoelectronic effects from the chloro-fluoro substitution .

Basic: How should researchers address stability issues during storage of this compound?

Methodological Answer:

Stability is influenced by substituent reactivity. The methoxycarbonyl group may hydrolyze under humid conditions. Recommendations:

- Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation.

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation pathways .

Advanced: How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved for this compound?

Methodological Answer:

Unexpected splitting may arise from dynamic effects like restricted rotation of the methoxycarbonylphenyl group. Strategies:

- Variable-Temperature NMR : Conduct experiments at –40°C to 80°C to observe coalescence of split peaks, confirming rotational barriers .

- DFT Calculations : Simulate NMR spectra using software like Gaussian to correlate experimental data with theoretical models .

- Isotopic Labeling : Use deuterated analogs to isolate coupling constants from overlapping signals .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of derivatives of this compound in drug discovery?

Methodological Answer:

SAR studies require systematic substitution:

- Electron-Withdrawing Groups : Replace the 3-fluoro substituent with other halogens (Br, I) to assess electronic effects on receptor binding .

- Bioisosteric Replacement : Swap the methoxycarbonyl group with trifluoromethyl or sulfonamide moieties to evaluate metabolic stability .

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to predict interactions with target enzymes (e.g., COX-2) and validate with in vitro assays .

Advanced: How can retrosynthetic analysis be applied to design novel analogs of this compound?

Methodological Answer:

Retrosynthesis begins with disconnecting key bonds:

- Core Disassembly : Split the biphenyl system into 6-chlorobenzoic acid and 3-fluoro-4-methoxycarbonylbenzene precursors.

- AI-Driven Route Prediction : Tools like Pistachio or Reaxys propose feasible pathways, prioritizing one-step coupling via Suzuki-Miyaura (for biphenyl linkage) or Ullmann reactions .

- Protecting Group Strategy : Temporarily protect the carboxylic acid with methyl ester to prevent side reactions during halogenation .

Advanced: What experimental approaches resolve discrepancies in reported toxicity data for halogenated benzoic acids?

Methodological Answer:

Discrepancies often stem from assay conditions or impurity profiles. Mitigation steps:

- High-Purity Standards : Reproduce toxicity assays (e.g., Ames test) using HPLC-purified compound (>99%) .

- Metabolite Profiling : Use LC-MS/MS to identify toxic metabolites (e.g., hydroxylated derivatives) in hepatocyte models .

- Cross-Species Comparisons : Evaluate cytotoxicity in human (HepG2) and rodent (H4IIE) cell lines to assess species-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.